Quantifying urinary 4-nitrophenol, a parathion metabolite, in biological matrices is compromised by ion suppression. 4-Nitrophenol-2,3,5,6-d4 (CAS 93951-79-2) serves as the definitive co-eluting internal standard for isotope dilution mass spectrometry, ensuring absolute accuracy. • Identical chromatographic retention and ionization to the native analyte, eliminating matrix effect bias. • +4 Da mass shift avoids natural isotopic overlap, enabling reliable trace-level detection (pg/mL). • Validated for EPA biomonitoring methods and catalytic nitroarene reduction KIE studies. • Available from stock, ships globally.
4-Nitrophenol-2,3,5,6-d4 (CAS 93951-79-2) is a highly stable, isotopically labeled derivative of 4-nitrophenol, a ubiquitous environmental pollutant and the primary biomarker for organophosphate pesticides such as parathion [1]. By substituting the four aromatic protons with deuterium, this compound achieves a distinct +4 Da mass shift while retaining the exact physicochemical properties, chromatographic retention time, and ionization behavior of its unlabeled counterpart. In industrial and analytical procurement, it is primarily sourced as a premium internal standard for isotope dilution mass spectrometry (IDMS) to ensure absolute quantification in complex matrices (e.g., urine, wastewater, agricultural extracts) [2]. Additionally, it serves as a highly specific probe for kinetic isotope effect (KIE) studies in catalytic reduction research, making it a critical material for both regulatory biomonitoring and advanced materials science.
Substituting 4-Nitrophenol-d4 with non-isotopic structural analogs (such as 2-nitrophenol or 4-ethylphenol) critically compromises quantitative accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Because structural analogs possess different partition coefficients and chromatographic retention times, they do not co-elute with the target 4-nitrophenol analyte. Consequently, they experience different localized matrix effects—such as ion suppression from co-eluting lipids, humic acids, or high-chlorophyll backgrounds—rendering them incapable of accurately normalizing the analyte signal [2]. Furthermore, utilizing lower-mass-shift isotopes (e.g., d1 or d2 variants) risks signal overlap with the natural M+2 isotopic envelope of unlabeled 4-nitrophenol, leading to false positives and elevated background noise at trace (pg/mL) detection limits.
In complex environmental and biological matrices, co-eluting interferents cause significant signal suppression or enhancement in electrospray ionization (ESI). Studies analyzing urban runoff and biological fluids demonstrate that non-isotopic internal standards fail to account for these dynamic matrix effects due to retention time mismatches [1]. 4-Nitrophenol-d4 co-elutes exactly with unlabeled 4-nitrophenol, experiencing the identical matrix environment. This allows it to correct signal suppression variations that frequently exceed 20%, ensuring quantitative linearity and reducing relative standard deviations (RSD) to below 12% across diverse sample types.
| Evidence Dimension | Matrix effect correction accuracy (RSD) |
| Target Compound Data | 4-Nitrophenol-d4 yields RSDs <12% by perfectly correcting for >20% signal suppression. |
| Comparator Or Baseline | Non-isotopic structural analogs (e.g., 2-nitrophenol) exhibit higher quantification errors due to differing retention times and uncorrected localized ion suppression. |
| Quantified Difference | Reduction of quantitative variance from >20% to <12% RSD. |
| Conditions | LC-ESI-MS/MS analysis of complex matrices (e.g., urban runoff, urine). |
Procurement of the exact d4 isotope is mandatory for regulatory-compliant environmental and clinical biomonitoring where matrix variability would otherwise invalidate quantitative results.
Complex sample preparation workflows, such as QuEChERS for high-chlorophyll leaf extracts or Solid-Phase Microextraction (SPME) with on-fiber derivatization, inherently suffer from variable analyte loss [1]. When utilized as a pre-extraction surrogate spike at concentrations such as 50 ng/g, 4-Nitrophenol-d4 accurately mirrors the partitioning and derivatization efficiency of the target analyte. Analytical validations utilizing enhanced matrix removal (EMR) lipid cleanup have shown that 4-Nitrophenol-d4 maintains recovery tracking within an optimal 70–120% window [2], providing a reliable internal calibration point that generic phenols cannot match due to differing pKa and solubility profiles.
| Evidence Dimension | Extraction recovery validation |
| Target Compound Data | 4-Nitrophenol-d4 tracks target recovery accurately within the 70–120% acceptable range. |
| Comparator Or Baseline | Generic phenol standards exhibit divergent recovery rates due to differing pKa and partition coefficients during SPE or QuEChERS. |
| Quantified Difference | Ensures recovery tracking accuracy within a strict 70–120% regulatory window. |
| Conditions | QuEChERS extraction and SPME derivatization workflows for multiclass pesticide residue analysis. |
Buyers must select 4-Nitrophenol-d4 to validate extraction efficiency and prevent false-negative reporting in multi-residue pesticide screening.
For ultra-trace quantification (e.g., pg/mg limits of detection), the internal standard must be sufficiently heavier than the target analyte to prevent cross-talk from the analyte's natural isotopic distribution[1]. Unlabeled 4-nitrophenol has natural M+1 and M+2 isotopologues due to 13C and 18O natural abundance. 4-Nitrophenol-d4 provides a robust +4 Da mass shift (m/z 142 vs 138 in negative ion mode), completely bypassing the M+2 envelope. This allows for limits of quantification (LOQ) as low as 0.017 ng/mg in biological matrices, a threshold unachievable with d1 or d2 labels which suffer from baseline noise integration errors [2].
| Evidence Dimension | Mass shift and isotopic cross-talk |
| Target Compound Data | +4 Da shift (d4) yields zero cross-talk with the target analyte's natural isotopic envelope. |
| Comparator Or Baseline | Lower-deuterated analogs (d1, d2) overlap with the M+1/M+2 natural abundance peaks of unlabeled 4-nitrophenol. |
| Quantified Difference | Enables LOQs down to 0.017 ng/mg by eliminating isotopic baseline interference. |
| Conditions | High-sensitivity MRM (Multiple Reaction Monitoring) mass spectrometry. |
The specific d4 labeling is critical for procurement when analytical methods require ultra-trace detection limits without background interference.
In materials science, the catalytic reduction of 4-nitrophenol to 4-aminophenol by sodium borohydride is a standard benchmark for evaluating nanocatalyst activity [1]. Substituting the substrate with 4-Nitrophenol-d4 allows researchers to measure the primary or secondary kinetic isotope effects (KIE). Because the C-D bond has a lower zero-point energy than the C-H bond, its cleavage requires more activation energy. Comparing the apparent rate constants (k_app) of the d4 variant against the unlabeled baseline provides definitive quantitative proof of whether C-H bond activation is the rate-determining step in novel catalytic architectures [2].
| Evidence Dimension | Apparent reaction rate constant (k_app) |
| Target Compound Data | 4-Nitrophenol-d4 exhibits a distinct, measurable shift in k_app due to the C-D bond zero-point energy. |
| Comparator Or Baseline | Unlabeled 4-nitrophenol serves as the baseline rate (k_H). |
| Quantified Difference | The ratio k_H/k_D precisely quantifies the kinetic isotope effect for mechanistic validation. |
| Conditions | Catalytic reduction using NaBH4 over metallic nanocatalysts monitored via UV-Vis spectroscopy. |
For materials science procurement, this specific isotopic variant is the required substrate for validating the mechanistic pathways of newly synthesized nanocatalysts.
Used as the definitive internal standard in LC-MS/MS and GC-MS/MS workflows to quantify urinary or blood levels of 4-nitrophenol, the primary metabolite of parathion and methyl parathion, ensuring accuracy despite severe biological matrix effects [1].
Essential for non-target and target screening of urban runoff, wastewater, and rainwater, where it corrects for dynamic ion suppression during trace-level detection of phenolic pollutants[2].
Applied as a pre-extraction surrogate spike in multiclass pesticide residue analysis of high-chlorophyll matrices (e.g., spinach, tea) to validate the recovery efficiency of enhanced matrix removal cleanups [3].
Procured by materials science laboratories to determine the kinetic isotope effect (KIE) during the catalytic reduction of nitroaromatics, isolating the rate-determining steps of novel metallic nanoparticles [4].
Irritant;Health Hazard